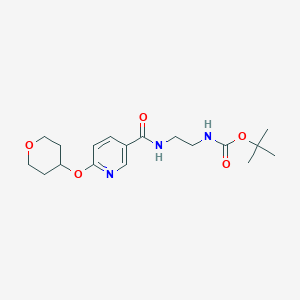![molecular formula C21H16ClF2N7O B2360146 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 920228-72-4](/img/structure/B2360146.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . These are heterocyclic compounds obtained through various synthetic routes . They have been used in medicinal chemistry for their potential biological activities .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines, a class to which the compound belongs, often involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate. This yields a diacylhydrazide, which can be cyclized with either high heat or acid .Molecular Structure Analysis
The molecular structure of this class of compounds is characterized by a triazole ring fused to a pyrimidine ring . The exact structure of the specific compound would depend on the substituents at various positions on these rings.Chemical Reactions Analysis
The chemical reactions involving these compounds are typically related to their synthesis. As mentioned, one common method involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The core structure of this compound, particularly the 1,2,4-triazolo[4,5-d]pyrimidine moiety, has been associated with significant anticancer properties. Compounds with similar structures have been evaluated by the National Cancer Institute and shown effectiveness against various cancer cell lines, including leukemia, lung cancer, and breast cancer . The presence of the 4-chlorophenyl group could potentially enhance these properties, making it a candidate for further investigation as an anticancer agent.
Antimicrobial Properties
Structural analogs of this compound have demonstrated very active antimicrobial properties, particularly against P. aeruginosa , a common bacterium that can cause diseases in humans. The 1,2,4-triazolo scaffold is known to contribute to this activity, and the compound could serve as a lead for the development of new antimicrobial agents .
Enzyme Inhibition
The 1,2,4-triazolo scaffold is also known for its enzyme inhibitory activity. It can act as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and aromatase inhibitor, among others. These enzymes are involved in various physiological processes, and their inhibition can be useful for treating diseases like glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .
Analgesic and Anti-inflammatory Uses
Compounds with the 1,2,4-triazolo structure have been reported to possess analgesic and anti-inflammatory activities. This suggests that our compound could potentially be developed into a drug that reduces pain and inflammation, which could be beneficial for conditions such as arthritis or neuropathic pain .
Antioxidant Effects
Antioxidants are crucial in protecting the body from oxidative stress, which can lead to chronic diseases. The 1,2,4-triazolo moiety has been associated with antioxidant properties, indicating that the compound could be researched for its potential to mitigate oxidative damage .
Antiviral Potential
Lastly, the 1,2,4-triazolo scaffold has shown promise in antiviral therapy. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, this compound could be a valuable addition to the arsenal of antiviral compounds, pending further research .
Wirkmechanismus
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7, hct-116, and hepg-2 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N7O/c22-13-4-6-14(7-5-13)31-20-18(27-28-31)19(25-12-26-20)29-8-10-30(11-9-29)21(32)17-15(23)2-1-3-16(17)24/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUOVNBQCMTQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC=C5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)
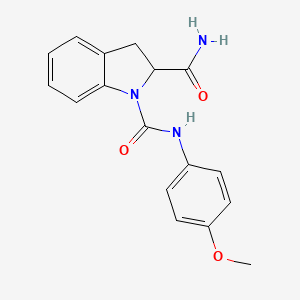
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)
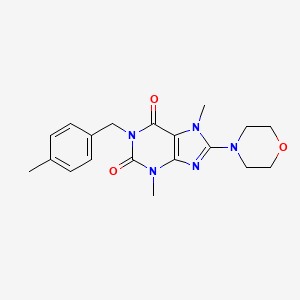
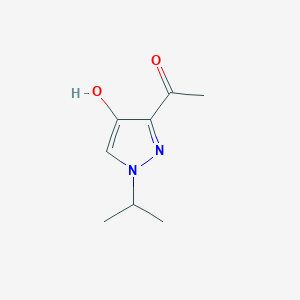
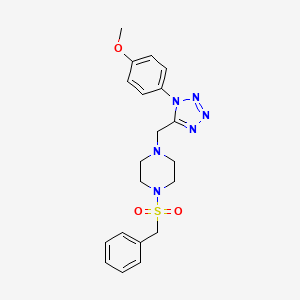
![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)


